molecular formula C24H23N3O4S B2506428 N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide CAS No. 868155-29-7

N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2506428
CAS No.: 868155-29-7
M. Wt: 449.53
InChI Key: RJVMFOKPYFKGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(5-(4-Methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core.

Properties

IUPAC Name

N-[3-[5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-30-19-12-10-16(11-13-19)24-27-22(20-8-3-4-9-23(20)31-24)15-21(25-27)17-6-5-7-18(14-17)26-32(2,28)29/h3-14,22,24,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVMFOKPYFKGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)NS(=O)(=O)C)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide involves multiple steps, typically starting with the formation of the pyrazolo[1,5-c][1,3]oxazine core. Key intermediates are synthesized through reactions involving aromatic substitution, cyclization, and condensation processes. Reaction conditions often require precise control of temperature, pH, and the use of specific solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may scale up these synthetic routes using advanced techniques like continuous flow chemistry, which ensures higher yields and better control over reaction parameters. The use of automated reactors and real-time monitoring systems enhances the efficiency and safety of large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfone derivatives.

  • Reduction: : Reduction may lead to the formation of amine or alcohol functional groups.

  • Substitution: : Aromatic substitution reactions can introduce different substituents on the benzene rings.

Common Reagents and Conditions

Reagents such as strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles are commonly used. Conditions vary from room temperature to elevated temperatures, often requiring inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is utilized in the synthesis of novel compounds with potential pharmaceutical applications.

Biology and Medicine

Biologically, this compound shows promise in targeting specific enzymes or receptors, making it a candidate for drug development, particularly in areas like cancer treatment and neurological disorders. Its structural analogs can inhibit or modulate biological pathways, offering therapeutic potential.

Industry

In industry, its derivatives are explored for use in materials science, particularly in the development of polymers with specific mechanical or thermal properties.

Mechanism of Action

N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide exerts its effects by interacting with molecular targets such as enzymes and receptors. The interaction often involves binding to active sites or allosteric sites, altering the biological activity of these targets. Specific pathways influenced include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Structural Analog with p-Tolyl Substituent (CAS 868155-28-6)

Key Differences :

  • Substituent : The target compound’s 4-methoxyphenyl group is replaced with a p-tolyl (methyl) group in the analog.
  • Molecular Weight : Both share the same molecular formula (C₂₄H₂₃N₃O₃S) and weight (433.5 g/mol), indicating similar size but divergent electronic profiles .

Table 1: Structural and Physicochemical Comparison

Property Target Compound (4-Methoxyphenyl) Analog (p-Tolyl, CAS 868155-28-6)
Substituent 4-OCH₃ 4-CH₃
Molecular Formula C₂₄H₂₃N₃O₃S C₂₄H₂₃N₃O₃S
Polar Surface Area Higher (due to -OCH₃) Lower (due to -CH₃)
LogP (Predicted) Lower (more hydrophilic) Higher (more lipophilic)
Pyrazoline-Based Benzenesulfonamides ()

Key Differences :

  • Core Structure : The target’s benzo[e]pyrazolo-oxazine core differs from the pyrazoline rings in ’s compounds.
  • Bioactivity: highlights carbonic anhydrase inhibition and cytotoxicity for pyrazoline sulfonamides.

Table 2: Bioactivity Comparison

Compound Type Target Compound Pyrazoline Sulfonamides ()
Core Structure Benzo[e]pyrazolo-oxazine Pyrazoline
Enzyme Inhibition Not reported (inferred potential) Carbonic anhydrase inhibitors
Cytotoxicity Unknown Moderate to high (cell-dependent)
Chromen-2-yl Derivatives ()

Key Differences :

  • Complexity : The compound in has a fluorinated chromen-2-yl group and pyrazolo[3,4-d]pyrimidine core, resulting in a higher molecular weight (603.0 g/mol vs. 433.5 g/mol).
  • Melting Point : The chromen-2-yl derivative melts at 252–255°C, suggesting stronger intermolecular forces (e.g., π-stacking) compared to the target compound’s unrecorded but likely lower melting point .

Biological Activity

N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide (CAS Number: 868155-29-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O4SC_{24}H_{23}N_{3}O_{4}S, with a molecular weight of 449.5 g/mol. The structure consists of a benzo[e]pyrazolo[1,5-c][1,3]oxazine core substituted with a methanesulfonamide group and a 4-methoxyphenyl moiety.

PropertyValue
Molecular Formula C24H23N3O4S
Molecular Weight 449.5 g/mol
CAS Number 868155-29-7

Antibacterial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties against both gram-positive and gram-negative bacterial strains. In a study utilizing molecular docking and POM analysis, several compounds showed remarkable antibacterial action, indicating their potential as therapeutic agents in treating bacterial infections .

Case Study: Antibacterial Efficacy

A recent investigation evaluated the antibacterial activity of synthesized oxazine derivatives:

Compound IDBacterial StrainInhibition Zone (mm)
Compound 8Staphylococcus aureus15
Compound 15Escherichia coli18
Compound 17Pseudomonas aeruginosa12

These results suggest that the compounds derived from the oxazine framework can effectively inhibit bacterial growth, with varying efficacy against different strains.

Anticancer Activity

In addition to antibacterial properties, this compound has been assessed for its cytotoxic effects on cancer cell lines. A comparative study against Doxorubicin revealed that certain derivatives exhibited lower toxicity towards normal cells while maintaining significant cytotoxicity against cancer cells.

Cytotoxicity Data

Compound IDCell LineIC50 (µM)
Compound 8MCF-7 (Breast Cancer)25
Compound 15A549 (Lung Cancer)30
DoxorubicinMCF-710

These findings indicate a potential selectivity of the oxazine derivatives for cancerous cells over normal fibroblast cells (WI38), suggesting their viability as safer anticancer agents.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in bacterial resistance and cancer proliferation. The studies utilized software like Molecular Operating Environment (MOE) to predict binding affinities and interaction profiles.

Binding Affinities

The docking studies indicated favorable binding energies for several targets:

Target ProteinBinding Energy (kcal/mol)
DNA Topoisomerase II-8.5
Bacterial RNA Polymerase-9.0
EGFR-7.8

These results support the hypothesis that this compound may interfere with critical biological pathways in bacteria and cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.